molecular formula C10H11ClF2N2OS B11507312 1-[4-(Chloro-difluoro-methoxy)-phenyl]-3-ethyl-thiourea

1-[4-(Chloro-difluoro-methoxy)-phenyl]-3-ethyl-thiourea

Cat. No.: B11507312
M. Wt: 280.72 g/mol
InChI Key: HSKNZMSBXZUCGB-UHFFFAOYSA-N
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Description

1-[4-(Chlorodifluoromethoxy)phenyl]-3-ethylthiourea is a chemical compound known for its unique structure and properties It contains a chlorodifluoromethoxy group attached to a phenyl ring, which is further connected to an ethylthiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Chlorodifluoromethoxy)phenyl]-3-ethylthiourea typically involves the reaction of 4-(chlorodifluoromethoxy)aniline with ethyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Starting Materials: 4-(Chlorodifluoromethoxy)aniline and ethyl isothiocyanate.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, at a temperature range of 25-50°C.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of 1-[4-(Chlorodifluoromethoxy)phenyl]-3-ethylthiourea may involve large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Chlorodifluoromethoxy)phenyl]-3-ethylthiourea undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorodifluoromethoxy group.

    Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or thiols.

    Hydrolysis: The thiourea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbonyl compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation.

    Amines and Thiols: Formed through reduction.

    Amines and Carbonyl Compounds: Formed through hydrolysis.

Scientific Research Applications

1-[4-(Chlorodifluoromethoxy)phenyl]-3-ethylthiourea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(Chlorodifluoromethoxy)phenyl]-3-ethylthiourea involves its interaction with molecular targets through its functional groups. The chlorodifluoromethoxy group can participate in hydrogen bonding and van der Waals interactions, while the thiourea moiety can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(Chlorodifluoromethoxy)phenyl]-3-methylthiourea: Similar structure with a methyl group instead of an ethyl group.

    1-[4-(Chlorodifluoromethoxy)phenyl]-3-phenylthiourea: Contains a phenyl group instead of an ethyl group.

    1-[4-(Chlorodifluoromethoxy)phenyl]-3-cyclohexylthiourea: Contains a cyclohexyl group instead of an ethyl group.

Uniqueness

1-[4-(Chlorodifluoromethoxy)phenyl]-3-ethylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group provides a balance between hydrophobicity and steric effects, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H11ClF2N2OS

Molecular Weight

280.72 g/mol

IUPAC Name

1-[4-[chloro(difluoro)methoxy]phenyl]-3-ethylthiourea

InChI

InChI=1S/C10H11ClF2N2OS/c1-2-14-9(17)15-7-3-5-8(6-4-7)16-10(11,12)13/h3-6H,2H2,1H3,(H2,14,15,17)

InChI Key

HSKNZMSBXZUCGB-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NC1=CC=C(C=C1)OC(F)(F)Cl

Origin of Product

United States

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